![molecular formula C22H19N3O4 B1681205 Tadalafil, (6R,12aS)- CAS No. 171596-27-3](/img/structure/B1681205.png)
Tadalafil, (6R,12aS)-
概要
説明
Tadalafil, (6R,12aS)-, also known as the cis- conformer of Tadalafil, is a potent PDE5 (Phosphodiesterase 5) Inhibitor that is used primarily to treat Erectile dysfunction, Benign Prostatic Hyperplasia, and Primary Pulmonary Hypertension . It is also known as Tadalafil (6R,12aS) Diastereomer .
Synthesis Analysis
The synthesis and characterization of a novel chemical series of tadalafil analogues have been reported. Compounds that have the 6R, 12aR configuration and terminal carboxylic acid group at the side chain arising from the piperazinedione nitrogen were potent PDE5 inhibitors .Molecular Structure Analysis
The stereochemistry of all four stereoisomers of tadalafil is determined using vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) spectroscopy .Physical And Chemical Properties Analysis
The molecular formula of Tadalafil, (6R,12aS)- is C22H19N3O4. Its exact mass is 389.14 and its molecular weight is 389.410 .科学的研究の応用
Erectile Dysfunction Treatment
Tadalafil: is a well-known phosphodiesterase-5 (PDE5) inhibitor used in the treatment of erectile dysfunction (ED) . It works by inhibiting the PDE5 enzyme in the corpus cavernosum, which prevents the breakdown of cyclic guanosine monophosphate (cGMP). This action leads to decreased levels of calcium, resulting in the relaxation of penile smooth muscles and maintaining an erection during sexual stimulation .
Phosphodiesterase Inhibitor Research
Tadalafil’s role as a PDE5 inhibitor has sparked interest in its potential as a therapeutic agent for various indications beyond ED and PAH. Its ability to modulate cGMP levels makes it a candidate for research into other conditions where cGMP plays a regulatory role .
Structural Derivative Development
The structure of Tadalafil has inspired the design of novel derivatives with potential as PDE inhibitors. Researchers have developed analogues with extended hydrophilic side chains to interact with specific residues in the binding pocket, leading to moderate inhibitory activity even for isomers with different chiral configurations .
Cardiovascular Disease Management
Due to its vasodilatory effects, Tadalafil is being explored for its potential in managing cardiovascular diseases. Its impact on vascular smooth muscles and platelets suggests it could be beneficial in conditions where vascular resistance and regulation are critical factors .
Anticancer Agent Exploration
Tadalafil and its analogues are being investigated for their anticancer properties. The ability to inhibit PDE5 and potentially other phosphodiesterases could affect cellular signaling pathways involved in cancer cell proliferation and survival .
作用機序
Target of Action
Tadalafil (6R,12aS) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) . This enzyme is widely distributed in various tissues such as vascular smooth muscles, the brain, platelets, spleen, and kidney .
Mode of Action
Tadalafil exerts its therapeutic effect by increasing sexual stimulation-dependent smooth muscle relaxation in the penis, allowing the corpus cavernosum to fill with blood to produce an erection . This is achieved through the inhibition of PDE5, which prevents the breakdown of cGMP, leading to an increase in intracellular cGMP .
Biochemical Pathways
The inhibition of PDE5 by Tadalafil leads to an increase in intracellular cGMP . This results in the relaxation of smooth muscles, particularly in the corpus cavernosum of the penis and the pulmonary vasculature . The increased cGMP levels lower Ca2+ levels, which relax the penile smooth muscles and thus maintain the engorgement of the penis under sexual stimulation . In the pulmonary vasculature, the relaxation helps to produce vasodilation in pulmonary arterial hypertension (PAH), which reduces blood pressure in the pulmonary arteries .
Result of Action
The primary result of Tadalafil’s action is the treatment of erectile dysfunction (ED). By increasing smooth muscle relaxation in the penis, it allows the corpus cavernosum to fill with blood, producing an erection . Tadalafil is also used for the treatment of pulmonary arterial hypertension (PAH) and benign prostatic hyperplasia (BPH) . In PAH, smooth muscle relaxation in the pulmonary vasculature helps to produce vasodilation, which reduces blood pressure in the pulmonary arteries .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R,8S)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXKDUGGOYFFRN-HRAATJIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tadalafil, (6R,12aS)- | |
CAS RN |
171596-27-3 | |
Record name | Tadalafil, (6R ,12aS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6R,12aS)-6-(benzo[d][1,3]dioxol-5-yl)-2-methyl-2,3,6,7,12,12-ahexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TADALAFIL, (6R ,12AS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E319TQ0B6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。